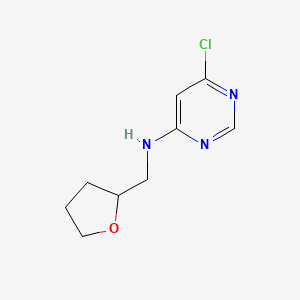
6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine
Vue d'ensemble
Description
6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine (CHTFP) is an organic compound that has been studied for its potential medicinal properties. It is a derivative of pyrimidinamine, a heterocyclic nitrogen-containing compound that is found in many natural and synthetic compounds. CHTFP has been studied for its ability to act as a ligand for various receptors, including the serotonin 5-HT1A receptor, and as an inhibitor of the enzyme acetylcholinesterase (AChE). CHTFP has also been studied for its potential to act as an antioxidant and anti-inflammatory agent.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine and related compounds have been involved in various synthesis processes. For instance, their reactions with guanidine in benzene yield different types of pyrimidinamines, such as 4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinamine. These compounds are of interest due to their potential for further chemical transformations (Wendelin & Kerbl, 1984).
Applications in Insecticidal and Acaricidal Research
- Novel pyrimidinamine derivatives, including those related to 6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine, have shown significant insecticidal and acaricidal activities. These derivatives have been evaluated for effectiveness against pests like Aphis fabae and Tetranychus cinnabarinus, offering potential alternatives to commercial insecticides (Zhang et al., 2019).
Material Science and Polymer Research
- In material science, especially in the study of polymers, derivatives of 6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine have been used. For instance, certain diamines containing heterocyclic groups were synthesized for the preparation of novel polyimides, demonstrating high thermal stability and glass transition temperatures. These polyimides have potential applications in various industries due to their robust mechanical and thermal properties (Wang et al., 2008).
Pharmaceutical Research
- In the realm of medicinal chemistry, derivatives of 6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine have been synthesized and tested as inhibitors in various pharmacological studies. For example, a study demonstrated the synthesis of a series of 6-chloro-2,4-diaminopyrimidines, exploring their potential as inhibitors for specific biological targets (Gueremy et al., 1982).
Propriétés
IUPAC Name |
6-chloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-4-9(13-6-12-8)11-5-7-2-1-3-14-7/h4,6-7H,1-3,5H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOSCDONZQLIHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



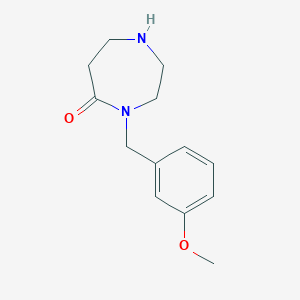
![4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1394751.png)
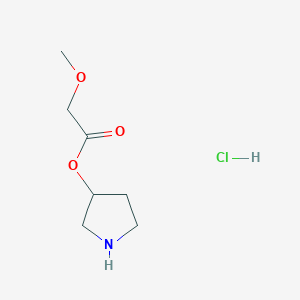
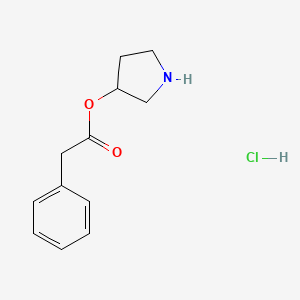
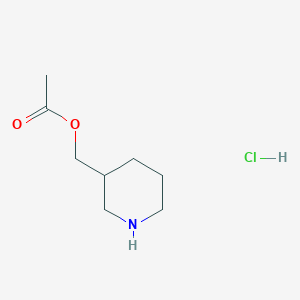
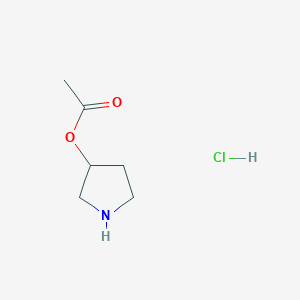
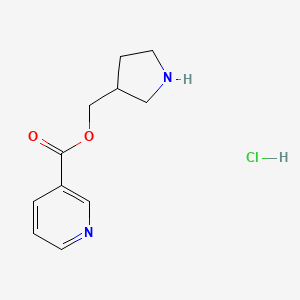
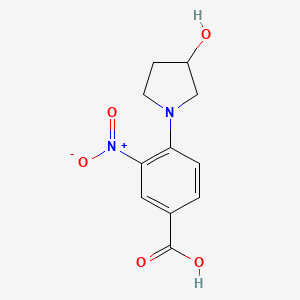
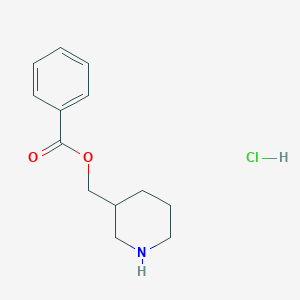
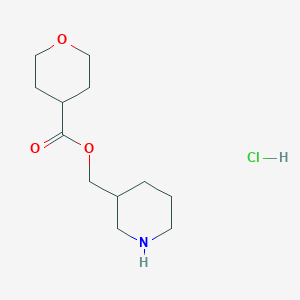
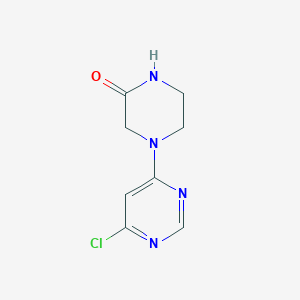
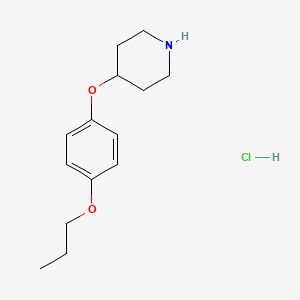
![4-[(2-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394767.png)
![4-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394768.png)